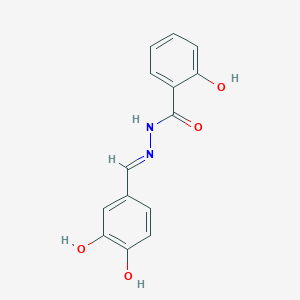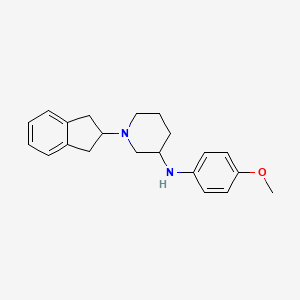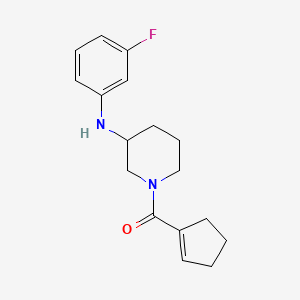![molecular formula C16H15ClN2O2S B6063387 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide, also known as CPTH, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. CPTH belongs to the class of hydrazide compounds and has a molecular weight of 377.91 g/mol.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood. However, it has been reported to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that catalyze the acetylation of histones. This inhibition leads to the downregulation of various genes involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. This compound also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and its receptor. In diabetic animal models, this compound improves glucose metabolism and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and decreasing the expression of gluconeogenic enzymes. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is its high purity and stability, which makes it suitable for use in various laboratory experiments. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide. One area of research is the development of more potent and selective HAT inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the development of novel drug delivery systems for this compound may improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of this compound involves the reaction of 2-hydroxybenzaldehyde and 4-chlorobenzenethiol with propanohydrazide. This compound has been reported to inhibit the growth of cancer cells, improve glucose metabolism and insulin sensitivity, and have anti-inflammatory properties. The mechanism of action of this compound involves the inhibition of HATs, which leads to the downregulation of various genes involved in cell proliferation, angiogenesis, and inflammation. This compound has several advantages and limitations for use in laboratory experiments, and there are several future directions for its study.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction of 2-hydroxybenzaldehyde and 4-chlorobenzenethiol with propanohydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield this compound. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been widely studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, this compound has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-11,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPMDACVRMSELS-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063319.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B6063339.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)

![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)

![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)